molecular formula C29H32N4O4 B15017460 N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide

N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide

Cat. No.: B15017460
M. Wt: 500.6 g/mol
InChI Key: NBFGOWSHIAHUIK-RMYUHZIOSA-N
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Description

N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including diethylamino, veratrylidenecarbazoyl, and styryl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide typically involves a multi-step process that includes the condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This green and rapid method provides high yields and is considered eco-friendly due to the use of ultrasonic technology.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, temperature control, and purification methods are critical factors in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, potentially inhibiting or activating specific biological processes. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields highlight its versatility and importance in research and industry.

Properties

Molecular Formula

C29H32N4O4

Molecular Weight

500.6 g/mol

IUPAC Name

N-[(Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C29H32N4O4/c1-5-33(6-2)24-15-12-21(13-16-24)18-25(31-28(34)23-10-8-7-9-11-23)29(35)32-30-20-22-14-17-26(36-3)27(19-22)37-4/h7-20H,5-6H2,1-4H3,(H,31,34)(H,32,35)/b25-18-,30-20+

InChI Key

NBFGOWSHIAHUIK-RMYUHZIOSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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